N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Overview
Description
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a hydroxyphenyl group, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . It has been investigated for potential use in the treatment of various diseases .
Mode of Action
Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . In vivo, Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of Fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines . All of these properties render Fenretinide an attractive candidate for breast cancer chemoprevention .
Biochemical Pathways
The biosynthesis of phenolic compounds in foods has been discussed, based on each class . The biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant . Thus the profile of secondary metabolites differs between plant species .
Pharmacokinetics
It’s known that fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of fenretinide against breast cancer .
Result of Action
Fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Action Environment
The influence of Nitrification inhibitors (NIs) on gross N mineralization rate is dependent on the NI type . MHPP exhibited a moderate gross N nitrification inhibitory capacity compared with the three chemical NIs . The mechanisms of chemical and biological NIs inhibiting gross N nitrification can be partly attributed to changes in the abundance and community of ammonia oxidizers . A more comprehensive evaluation is needed to determine whether biological NIs have advantages over chemical NIs in inhibiting greenhouse gas emissions .
Biochemical Analysis
Biochemical Properties
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as dihydroceramide Δ4-desaturase 1 (DEGS1), influencing its enzymatic activity . Additionally, it affects the membrane fluidity and fusion processes, which are crucial for cellular functions . The nature of these interactions involves binding to the active sites of enzymes or altering the conformation of proteins, thereby modulating their activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce the generation of reactive oxygen species (ROS) in target cells, which can lead to changes in cell signaling and gene expression . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it inhibits the activity of dihydroceramide Δ4-desaturase 1 (DEGS1) by binding to its active site, leading to a decrease in membrane fluidity and fusion susceptibility . Additionally, the compound induces ROS production, which further modulates cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained ROS production and continuous modulation of enzyme activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and long-term safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular functions without causing significant toxicity. At higher doses, it can lead to adverse effects such as excessive ROS production, cellular damage, and toxicity . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the activity of enzymes such as dihydroceramide Δ4-desaturase 1 (DEGS1), which plays a role in lipid metabolism . Additionally, the compound’s impact on ROS production can influence redox balance and other metabolic processes within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites and exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the reaction of the pyrazole derivative with methyl isocyanate to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer activity.
Uniqueness
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to its pyrazole ring, which imparts distinct chemical properties and reactivity compared to other hydroxyphenyl derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-1-methylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-8(6-12-14)11(16)13-9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTWCSZQXQBVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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